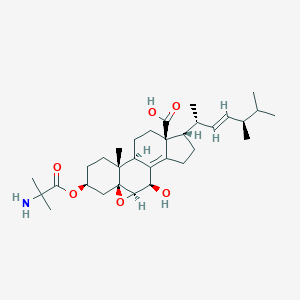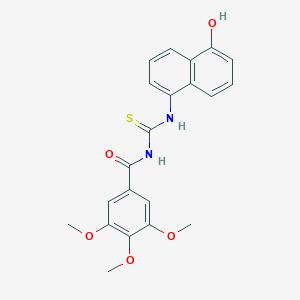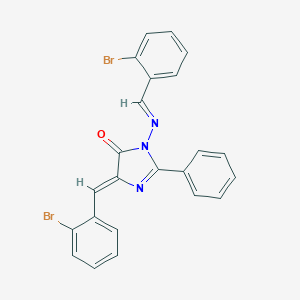
2-Acetamido-1,5-naphthalenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-1,5-naphthalenedisulfonate (ANDS) is a chemical compound that is widely used in scientific research applications. It is a member of the naphthalenesulfonate family of compounds and is commonly used as a fluorescent probe in biological studies. ANDS has been shown to have a variety of biochemical and physiological effects and is a valuable tool for investigating cellular processes.
Mécanisme D'action
2-Acetamido-1,5-naphthalenedisulfonate works by binding to biomolecules and emitting a fluorescent signal when excited by light of a specific wavelength. This allows researchers to track the movements and interactions of these molecules within cells.
Biochemical and Physiological Effects
2-Acetamido-1,5-naphthalenedisulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase. Additionally, 2-Acetamido-1,5-naphthalenedisulfonate has been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Acetamido-1,5-naphthalenedisulfonate in lab experiments is its ability to bind to a wide range of biomolecules, making it a versatile tool for studying cellular processes. However, one limitation of 2-Acetamido-1,5-naphthalenedisulfonate is that it may interfere with the function of the biomolecules it binds to, potentially altering the results of experiments.
Orientations Futures
There are many potential future directions for research involving 2-Acetamido-1,5-naphthalenedisulfonate. One area of interest is the development of new fluorescent probes based on the structure of 2-Acetamido-1,5-naphthalenedisulfonate. Additionally, researchers may investigate the use of 2-Acetamido-1,5-naphthalenedisulfonate in the development of new drugs for the treatment of various diseases. Finally, further studies may be conducted to investigate the mechanisms of action of 2-Acetamido-1,5-naphthalenedisulfonate and its effects on cellular processes.
Méthodes De Synthèse
2-Acetamido-1,5-naphthalenedisulfonate can be synthesized using a variety of methods, including the reaction of 2-naphthol with sulfuric acid and acetic anhydride. The resulting product is then purified through recrystallization and can be further characterized using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
2-Acetamido-1,5-naphthalenedisulfonate is commonly used as a fluorescent probe in biological studies. It has been shown to bind to proteins and other biomolecules, allowing researchers to track their movements and interactions within cells. 2-Acetamido-1,5-naphthalenedisulfonate is also used in studies of enzyme activity and has been shown to be a useful tool for investigating the mechanisms of action of various enzymes.
Propriétés
Numéro CAS |
137372-20-4 |
|---|---|
Nom du produit |
2-Acetamido-1,5-naphthalenedisulfonate |
Formule moléculaire |
C12H9NO7S2-2 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-acetamidonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C12H11NO7S2/c1-7(14)13-10-6-5-8-9(12(10)22(18,19)20)3-2-4-11(8)21(15,16)17/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20)/p-2 |
Clé InChI |
WGOQGHNONXFNJQ-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] |
SMILES canonique |
CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Synonymes |
2-acetamido-1,5-naphthalenedisulfonate AcNDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)


![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)